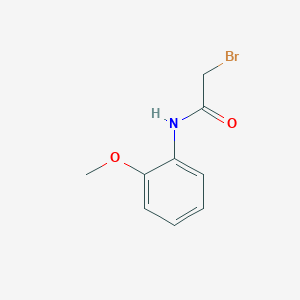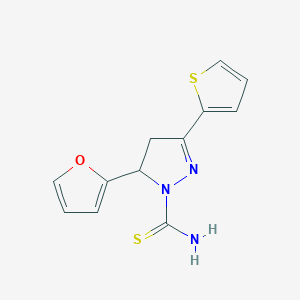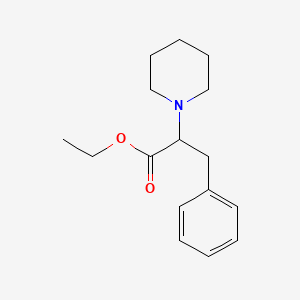
2-bromo-N-(2-methoxyphenyl)acetamide
Overview
Description
2-bromo-N-(2-methoxyphenyl)acetamide is a chemical compound with the CAS Number: 32428-69-6 . It has a molecular weight of 244.09 and its IUPAC name is 2-bromo-N-(2-methoxyphenyl)acetamide . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(2-methoxyphenyl)acetamide can be represented by the InChI code: 1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) . This indicates that the compound contains a bromine atom attached to an acetamide group, which is further connected to a methoxyphenyl group .Physical And Chemical Properties Analysis
2-bromo-N-(2-methoxyphenyl)acetamide is a solid or liquid at room temperature . The compound’s exact physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the available sources .Scientific Research Applications
Synthesis of Vicinal Haloethers
2-Bromo-N-(2-methoxyphenyl)acetamide can be used in the synthesis of vicinal haloethers, which are compounds with adjacent halogen and ether groups. These haloethers serve as valuable intermediates in organic synthesis, allowing for the creation of complex molecules through nucleophilic substitution reactions .
Building Blocks in Organic Synthesis
Due to its reactive bromine atom, this compound can act as a building block in organic synthesis. It can be transformed into various functional derivatives, which are essential for constructing the skeleton structures of drugs and natural products .
Pharmaceutical Research
Phenoxy acetamide derivatives, including 2-bromo-N-(2-methoxyphenyl)acetamide, have been studied for their potential therapeutic applications. They can be used to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to study molecular interactions based on its molecular structure with triggered functional groups. This helps in understanding the effects of synthetic, semi-synthetic, and natural biologically active substances .
Chemical Diversity Studies
The chemical diversity of phenoxy acetamide and its derivatives is of interest from a biological and industrial perspective. Researchers can design new derivatives of phenoxy acetamide that are safe and effective, enhancing the quality of life .
Computational Chemistry Applications
Computational chemistry applications can use 2-bromo-N-(2-methoxyphenyl)acetamide to model and predict the behavior of new drug candidates. This helps in the preclinical stage of drug development to assess safety and efficacy .
Difunctionalization Reactions
This compound can participate in difunctionalization reactions, which are strategies to increase molecular complexity from simple feedstocks. Such reactions are crucial for rapidly generating diverse molecular architectures in pharmaceuticals .
NMR Spectroscopy Studies
The structure of 2-bromo-N-(2-methoxyphenyl)acetamide can be confirmed by 1H and 13C-NMR spectroscopy. This makes it an important standard or reference compound in NMR spectroscopic studies to understand the structural aspects of similar compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown This compound is relatively new and not much research has been done on its specific targets
Biochemical Pathways
The biochemical pathways affected by 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of 2-bromo-N-(2-methoxyphenyl)acetamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N-(2-methoxyphenyl)acetamide . These factors could include pH, temperature, and the presence of other molecules.
properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLFALZWOOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392285 | |
| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32428-69-6 | |
| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)




![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)


![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)